2-Butoxypyridine
Overview
Description
Scientific Research Applications
2-Butoxypyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
2-Butoxypyridine is classified as a combustible liquid. It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place and kept away from sources of ignition .
Preparation Methods
2-Butoxypyridine can be synthesized through various methods. One common synthetic route involves the alkylation of pyridine with butyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-Butoxypyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated reagents replace the butoxy group.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted pyridines and pyridine derivatives .
Mechanism of Action
The mechanism by which 2-Butoxypyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific proteins or nucleic acids, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Butoxypyridine can be compared with other similar compounds, such as:
2-Methoxypyridine: Similar in structure but with a methoxy group instead of a butoxy group.
2-Ethoxypyridine: Contains an ethoxy group, making it less lipophilic than this compound.
2-Propoxypyridine: Features a propoxy group, providing intermediate properties between methoxy and butoxy derivatives.
The uniqueness of this compound lies in its balance of lipophilicity and reactivity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-butoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLSKXBALZCMCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181793 | |
Record name | Butyl 2-pyridyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27361-16-6 | |
Record name | 2-Butoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27361-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl 2-pyridyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027361166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27361-16-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl 2-pyridyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 2-pyridyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the specificity of 5-amino-2-butoxypyridine derivatives towards Mycobacterium tuberculosis?
A: The research highlights a crucial finding: 5-amino-2-butoxypyridine derivatives exhibit a remarkable specificity for inhibiting the growth of Mycobacterium tuberculosis []. This specificity is in stark contrast to other anti-tuberculosis agents like sulfones and sulfonamides, which demonstrate activity against a broader range of bacteria []. This targeted action against Mycobacterium tuberculosis holds immense promise for developing more effective treatments with potentially fewer side effects. Understanding the underlying mechanism of this specificity is crucial and warrants further investigation.
Q2: How does the tuberculostatic activity of 5-amino-2-butoxypyridine compare to other known anti-tuberculosis agents at the time of the study?
A: The research indicates that 5-amino-2-butoxypyridine derivatives demonstrate potent tuberculostatic activity, inhibiting the growth of Mycobacterium tuberculosis 607 (a rapidly growing avirulent strain) in dilutions exceeding 1 to 3 million []. Furthermore, these compounds exhibit even greater potency against other, more virulent strains of Mycobacterium tuberculosis, reaching dilutions as high as 1 to 100 million []. While the study compares this to the activity of sulfonamides and sulfones, further research is needed to directly compare the efficacy of 5-amino-2-butoxypyridine derivatives to other anti-tuberculosis agents available at the time and to those currently used in clinical practice.
Q3: Does the presence of growth stimulants impact the effectiveness of 5-amino-2-butoxypyridine against Mycobacterium tuberculosis?
A: Research indicates a potential antagonistic relationship between certain growth stimulants and the tuberculostatic activity of 5-amino-2-butoxypyridine []. This suggests that the efficacy of these compounds could be influenced by the presence of specific growth factors in the environment where Mycobacterium tuberculosis thrives. Further investigation is needed to identify the specific growth stimulants involved and to understand the underlying mechanisms of this antagonistic effect. This knowledge could be crucial for optimizing treatment strategies and potentially mitigating resistance development.
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